N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
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Overview
Description
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an isoquinoline ring system substituted with a 4-methylphenylmethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenyl-substituted amino acid, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases, such as sodium hydride (NaH).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, including hydroxylated and carboxylated products.
Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.
Substitution: Substitution reactions can lead to the formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including inflammatory and neurodegenerative disorders.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is structurally similar to other isoquinoline derivatives, such as N-phenylisoquinoline-1-oxide and N-(4-methylphenyl)benzamide. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other isoquinoline derivatives may not be as effective.
Comparison with Similar Compounds
N-phenylisoquinoline-1-oxide
N-(4-methylphenyl)benzamide
N-(4-ethylphenyl)benzamide
N-(4-methylphenyl)methyl glycine
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-8-13(9-7-12)11-19-18(22)16-10-14-4-2-3-5-15(14)17(21)20-16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBFLEADIDBXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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